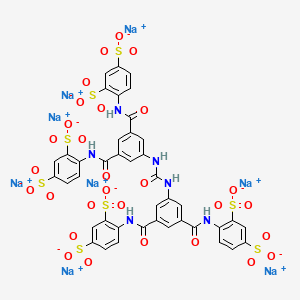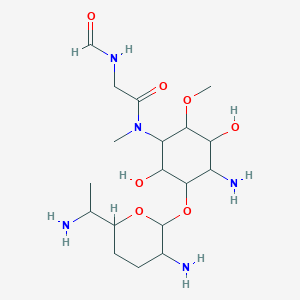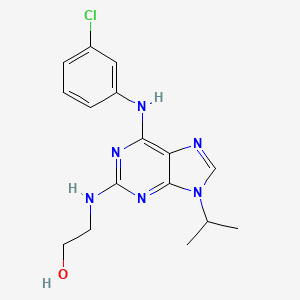
R 56865
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic routes for R-56865 are not extensively documented in the literature. it is primarily synthesized through organic chemical reactions.
Industrial Production Methods:: Unfortunately, specific industrial production methods for R-56865 are not widely available. Its synthesis likely involves multi-step processes, but further details would require proprietary information from manufacturers.
Chemical Reactions Analysis
Reactions:: R-56865 interacts with voltage-activated sodium (Na+) channels. It predominantly affects inactivated Na+ channels, blocking them. Notably, it shows higher frequency-dependent blocking due to its ability to interact with open channels and increase slow inactivation .
Common Reagents and Conditions:: The exact reagents and conditions for R-56865 synthesis remain undisclosed. its effects on Na+ channels suggest that it interacts with specific binding sites within the channel protein.
Major Products:: R-56865 itself is the primary product of its synthesis. Its pharmacological effects are related to its interaction with Na+ channels.
Scientific Research Applications
R-56865 has been investigated in various scientific contexts:
Neuroscience: Its effects on Na+ channels make it relevant for studies related to neuronal excitability and neurological disorders.
Cardiovascular Research: R-56865 inhibits late sodium currents in human isolated cardiomyocytes.
Mechanism of Action
The mechanism of action involves R-56865’s interaction with inactivated Na+ channels. It slows down channel recovery from steady-state inactivation, affecting channel availability. The exact molecular targets and pathways remain an active area of research.
Comparison with Similar Compounds
While detailed comparisons are scarce, R-56865’s unique properties lie in its frequency-dependent blocking and interaction with inactivated Na+ channels. Similar compounds include other Na+ channel blockers like flunarizine and nimodipine .
Properties
CAS No. |
104606-13-5 |
|---|---|
Molecular Formula |
C23H28FN3OS |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[1-[4-(4-fluorophenoxy)butyl]piperidin-4-yl]-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C23H28FN3OS/c1-26(23-25-21-6-2-3-7-22(21)29-23)19-12-15-27(16-13-19)14-4-5-17-28-20-10-8-18(24)9-11-20/h2-3,6-11,19H,4-5,12-17H2,1H3 |
InChI Key |
PZPXREFPAFDHNG-UHFFFAOYSA-N |
SMILES |
CN(C1CCN(CC1)CCCCOC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CN(C1CCN(CC1)CCCCOC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Appearance |
Solid powder |
Key on ui other cas no. |
104606-13-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(1-(4-(4-fluorophenoxy)butyl)-4-piperidinyl)-N-methyl-2-benzothiazolamine R 56865 R-56865 R56865 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



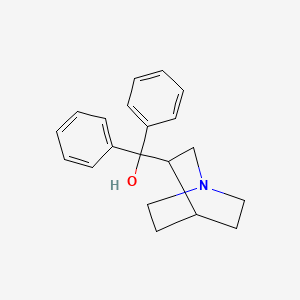

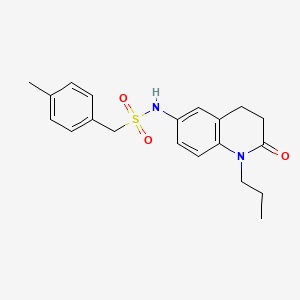
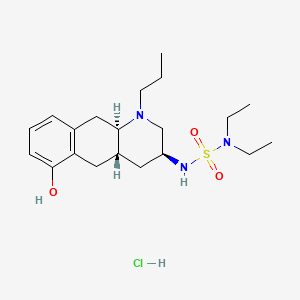
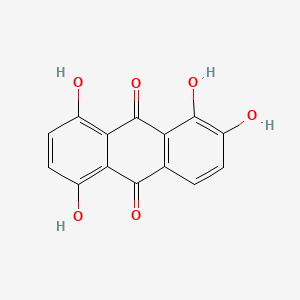

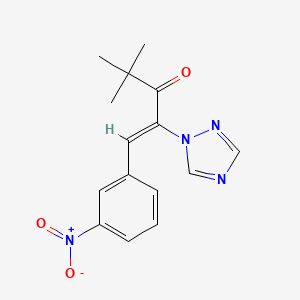
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)
